H-Orn(Z)-ome hcl
CAS No.: 5874-75-9
Cat. No.: VC21542375
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5874-75-9 |
---|---|
Molecular Formula | C4H10ClNO3 |
Molecular Weight | 155.58 g/mol |
IUPAC Name | [(2R)-3-hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 |
Standard InChI Key | NDBQJIBNNUJNHA-AENDTGMFSA-N |
Isomeric SMILES | COC(=O)[C@@H](CO)[NH3+].[Cl-] |
SMILES | COC(=O)C(CO)[NH3+].[Cl-] |
Canonical SMILES | COC(=O)C(CO)[NH3+].[Cl-] |
Chemical Identity and Structural Characteristics
H-Orn(Z)-OME HCL is a modified amino acid derivative that incorporates specific protective groups to facilitate controlled peptide synthesis. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the delta-amino function of ornithine, while the alpha-carboxyl group is protected as a methyl ester. The alpha-amino group remains free, and the compound exists as a hydrochloride salt.
Molecular Parameters
The fundamental molecular characteristics of H-Orn(Z)-OME HCL provide essential information for its identification and application in research settings. The compound possesses specific structural features that define its chemical behavior and reactivity profile.
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₁ClN₂O₄ | |
Molecular Weight | 316.78 g/mol | |
CAS Number | 5874-75-9 | |
Parent Compound | CID 7018807 ((S)-2-Amino-5-benzyloxycarbonylamino-pentanoic acid methyl ester) |
Structural Representation
The compound represents a modified ornithine amino acid with specific protective groups strategically positioned to enable controlled reactions in peptide synthesis. The benzyloxycarbonyl (Z) group protects the delta-amino function, while the carboxyl group is protected as a methyl ester, leaving the alpha-amino group free for coupling reactions. This arrangement allows for selective deprotection and sequential peptide bond formation in synthetic protocols .
Nomenclature and Synonyms
H-Orn(Z)-OME HCL is known by numerous synonyms in scientific literature and commercial catalogs, reflecting variations in naming conventions across different disciplines and regions.
IUPAC and Common Names
The compound's identity can be expressed through various systematic and common naming conventions, each emphasizing different structural aspects or functional characteristics.
Registry Identifiers
Various database and registry systems assign unique identifiers to the compound, facilitating its unambiguous identification across different information resources and platforms.
Physical and Chemical Properties
Understanding the physicochemical characteristics of H-Orn(Z)-OME HCL is essential for proper handling, storage, and application in research contexts.
Basic Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in various experimental conditions and protocols.
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Solubility | Soluble in DMSO | |
Storage Recommendation | Store at -20°C |
Sample Availability
Some suppliers provide sample solutions for evaluation purposes before larger quantity purchases. GlpBio, for instance, offers sample solutions at 25 μL, 10mM concentration .
Research Applications and Significance
H-Orn(Z)-OME HCL serves as an important building block in peptide synthesis, particularly in the preparation of ornithine-containing peptides with specific modifications. The protection scheme allows for selective deprotection and controlled reaction sequences in peptide assembly.
Application in Peptide Synthesis
The compound represents a strategically protected ornithine derivative that enables selective peptide bond formation while preventing unwanted side reactions. The benzyloxycarbonyl (Z) protection of the delta-amino group prevents its participation in peptide coupling reactions, while the free alpha-amino group can engage in controlled peptide bond formation . This selective protection strategy is fundamental to the stepwise assembly of complex peptides containing ornithine residues.
Solution Preparation Guidelines
For research applications requiring solution preparation, specific guidelines can enhance experimental reproducibility and efficiency:
Desired Concentration | Quantity of Compound | Volume of Solvent Required | Source |
---|---|---|---|
1 mM | 1 mg | 3.1567 mL | |
1 mM | 5 mg | 15.7833 mL | |
1 mM | 10 mg | 31.5667 mL |
Related Compounds and Structural Analogs
Understanding the relationship between H-Orn(Z)-OME HCL and structurally related compounds provides valuable context for its chemical behavior and potential applications.
Structural Relationship to H-Orn(Z)-OH
H-Orn(Z)-OH (CAS: 3304-51-6) represents a closely related compound with a free carboxyl group instead of the methyl ester present in H-Orn(Z)-OME HCL . This structural difference impacts the compound's reactivity profile, solubility characteristics, and application in peptide synthesis protocols.
Property | H-Orn(Z)-OH Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ | |
Molecular Weight | 266.293 | |
Density | 1.234 g/cm³ | |
Boiling Point | 492.2±45.0 °C at 760 mmHg | |
Melting Point | >220°C |
Functional Significance of Structural Variations
The structural differences between H-Orn(Z)-OME HCL and related compounds such as H-Orn(Z)-OH significantly impact their chemical reactivity and application profiles. The methyl ester protection in H-Orn(Z)-OME HCL provides distinct advantages in specific synthetic contexts, particularly when C-terminal modifications are required in subsequent synthesis steps.
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